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molecular formula C12H13F3O2S B8429700 Ethyl (4-trifluoromethylbenzylthio)acetate

Ethyl (4-trifluoromethylbenzylthio)acetate

Cat. No. B8429700
M. Wt: 278.29 g/mol
InChI Key: YBNDFQPHSNDPAG-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 29 for the preparation of ethyl (4-methylbenzylthio)acetate, starting with 1-chloromethyl-4-trifluoromethylbenzene (9.8 g), a 2M ethanolic solution of sodium ethylate (25 cc) and ethyl 2-mercaptoacetate (6.1 g) in ethanol (120 cc). Ethyl (4-trifluoromethylbenzylthio)acetate (12.2 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(C[S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=CC=1.Cl[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=1.CC[O-].[Na+].SCC(OCC)=O>C(O)C>[F:25][C:24]([F:27])([F:26])[C:21]1[CH:22]=[CH:23][C:18]([CH2:17][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CSCC(=O)OCC)C=C1
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C(F)(F)F
Step Three
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
6.1 g
Type
reactant
Smiles
SCC(=O)OCC
Step Six
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CSCC(=O)OCC)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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